4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde
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Overview
Description
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde is an organic compound with the molecular formula C52H32N2O4. It is a derivative of bicarbazole, a compound known for its unique electronic properties and applications in organic electronics and photonics .
Preparation Methods
The synthesis of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde typically involves the condensation of 9,9’-bicarbazole with benzaldehyde derivatives under specific reaction conditions. One common method is the Schiff base condensation, where the aldehyde group of benzaldehyde reacts with the amine group of bicarbazole to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. In biological systems, its mechanism may involve binding to specific proteins or DNA, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar compounds to 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde include:
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde: This compound has additional benzaldehyde groups, enhancing its electronic properties.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde: This compound contains an anthracene core, providing different photophysical properties.
The uniqueness of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde lies in its specific electronic structure, which makes it highly suitable for applications in organic electronics and photonics .
Properties
Molecular Formula |
C38H24N2O2 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[9-[3-(4-formylphenyl)carbazol-9-yl]carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C38H24N2O2/c41-23-25-9-13-27(14-10-25)29-17-19-37-33(21-29)31-5-1-3-7-35(31)39(37)40-36-8-4-2-6-32(36)34-22-30(18-20-38(34)40)28-15-11-26(24-42)12-16-28/h1-24H |
InChI Key |
ZNIBNQMUXFGDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2N4C5=C(C=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=CC=C74)C=CC(=C3)C8=CC=C(C=C8)C=O |
Origin of Product |
United States |
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